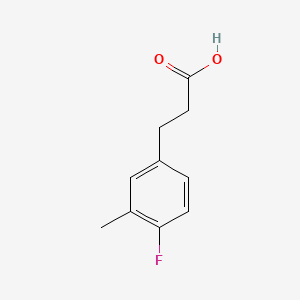

3-(4-Fluoro-3-methylphenyl)propanoic acid

Vue d'ensemble

Description

3-(4-Fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the corresponding nitrile to the carboxylic acid.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-(4-Fluoro-3-methylphenyl)propanal, 3-(4-Fluoro-3-methylphenyl)propanone.

Reduction: 3-(4-Fluoro-3-methylphenyl)propanol, 3-(4-Fluoro-3-methylphenyl)propanal.

Substitution: 3-(4-Methoxy-3-methylphenyl)propanoic acid, 3-(4-Amino-3-methylphenyl)propanoic acid.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 3-(4-Fluoro-3-methylphenyl)propanoic acid serves as a versatile building block for creating more complex fluorinated compounds. Its unique structure allows for modifications that can enhance its reactivity and selectivity in various chemical reactions.

Biology

The compound is studied for its interactions with biological macromolecules. The presence of fluorine enhances its binding affinity to enzymes and receptors, making it a useful probe in biochemical assays. For instance, fluorinated compounds are known to stabilize enzyme-ligand interactions, which can provide insights into enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This compound may contribute to drug development efforts aimed at creating more effective therapeutic agents.

Industrial Applications

The compound finds applications in the development of advanced materials, such as:

- Fluorinated Polymers : Its chemical properties make it suitable for producing materials with high thermal and chemical resistance.

- Coatings : Used in formulations that require enhanced durability and performance under harsh conditions.

Enzyme Interaction Studies

Research has demonstrated that this compound can effectively stabilize binding interactions within the active sites of specific enzymes. These studies often utilize techniques such as surface plasmon resonance (SPR) to quantify binding affinities.

Pharmacological Investigations

A review of FDA-approved drugs containing trifluoromethyl groups indicates that similar structural modifications can lead to enhanced drug potency. For example, compounds with analogous motifs have shown increased inhibitory effects on serotonin uptake, suggesting that this compound may also exhibit beneficial pharmacological properties.

Data Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for complex fluorinated compounds | Enhances reactivity in synthetic pathways |

| Biology | Probe for enzyme mechanisms | Stabilizes enzyme-ligand interactions |

| Medicine | Potential pharmaceutical agent | Improved metabolic stability observed |

| Industry | Advanced materials development | High thermal and chemical resistance properties |

Mécanisme D'action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Fluorophenyl)propanoic acid: Similar structure but lacks the methyl group at the 3-position.

3-(4-Methylphenyl)propanoic acid: Similar structure but lacks the fluorine atom at the 4-position.

3-(4-Chloro-3-methylphenyl)propanoic acid: Similar structure but has a chlorine atom instead of a fluorine atom at the 4-position.

Uniqueness

3-(4-Fluoro-3-methylphenyl)propanoic acid is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Activité Biologique

3-(4-Fluoro-3-methylphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a fluorinated aromatic ring, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's interactions with biological targets, potentially affecting its pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorinated aromatic ring facilitates hydrophobic interactions. These properties enable the compound to modulate various biochemical pathways, leading to therapeutic effects such as:

- Anti-inflammatory effects : The compound has been studied for its potential to inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases .

- Analgesic properties : Research indicates that it may possess pain-relieving effects, making it a candidate for pain management therapies .

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent .

- Analgesic Activity : Experimental models showed that administration of this compound resulted in reduced pain responses, supporting its analgesic potential .

Case Studies

A notable case study explored the effects of this compound on animal models of arthritis. The results indicated significant reductions in joint swelling and pain, suggesting that this compound could be effective in managing symptoms associated with inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Chemical Structure | Key Features | Biological Activity |

|---|---|---|---|

| 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid | CHFNO | Contains a Boc protecting group | Potentially enhanced bioavailability |

| 2-((Tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | CHClNO | Chlorine substitution affects lipophilicity | Varies in anti-inflammatory activity |

| 2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | CHFNO | Different fluorine position | Variation in electronic effects |

This table highlights how variations in substituents can lead to distinct pharmacological profiles, emphasizing the unique characteristics of this compound.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.

- Clinical Trials : Conducting trials to assess efficacy and safety in humans for therapeutic applications.

- Structural Modifications : Exploring derivatives and analogs to enhance potency and selectivity against specific biological targets.

Propriétés

IUPAC Name |

3-(4-fluoro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLOSAIKMFNNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674007 | |

| Record name | 3-(4-Fluoro-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881189-64-6 | |

| Record name | 3-(4-Fluoro-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.